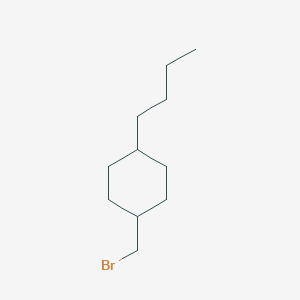

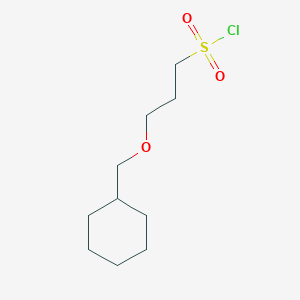

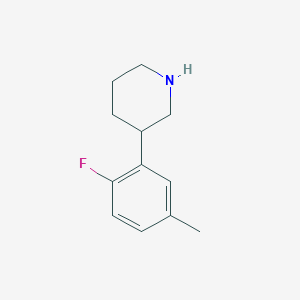

![molecular formula C8H14ClNO2 B15310131 Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride](/img/structure/B15310131.png)

Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride is a compound that belongs to the class of azabicyclo[2.1.1]hexane derivatives. These compounds are known for their unique bicyclic structure, which imparts significant rigidity and stability.

Métodos De Preparación

The synthesis of Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . The process can be summarized as follows:

Starting Materials: The synthesis begins with commercially available trans-amino alcohol and dichloride.

Cycloaddition: A [2 + 2] cycloaddition reaction is performed to form the bicyclic structure.

Functionalization: The resulting intermediate is then functionalized through various transformations, such as alkylation and mesylation, to introduce the desired functional groups.

Análisis De Reacciones Químicas

Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Ring-Opening Reactions: The bicyclic structure can be opened through reactions with nucleophiles, leading to the formation of various products.

Reagents and Conditions: Common reagents used in these reactions include cesium carbonate (Cs2CO3) and dimethylformamide (DMF), with reactions typically conducted at elevated temperatures (e.g., 85°C).

Aplicaciones Científicas De Investigación

Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride has several scientific research applications:

Medicinal Chemistry: It serves as a versatile building block for the synthesis of ligand-directed degraders (LDDs), which are used to target and degrade specific proteins.

Drug Development: The compound’s rigid structure makes it an attractive core for drug scaffolds, improving metabolic stability and target specificity.

Chemical Biology: It is used in the development of bioisosteric replacements for flat, aromatic groups, enhancing the three-dimensionality of molecules.

Mecanismo De Acción

The mechanism of action of Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride involves its role as an electrophile in ring-opening reactions. The compound interacts with nucleophiles, leading to the formation of new bonds and the modification of molecular structures. This reactivity is leveraged in the synthesis of complex molecules, such as LDDs, which target specific proteins for degradation .

Comparación Con Compuestos Similares

Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride can be compared with other similar compounds, such as:

Azabicyclo[2.1.1]hexane Piperazinium Methanesulfonate: This compound also features a rigid bicyclic structure and is used in similar applications in medicinal chemistry.

Bicyclo[1.1.1]pentanes: These compounds are used as bioisosteric replacements for aromatic groups, offering improved metabolic stability and target specificity.

Propiedades

Fórmula molecular |

C8H14ClNO2 |

|---|---|

Peso molecular |

191.65 g/mol |

Nombre IUPAC |

methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H13NO2.ClH/c1-5-6-3-8(4-6,9-5)7(10)11-2;/h5-6,9H,3-4H2,1-2H3;1H |

Clave InChI |

URFPRUMSHGNTSV-UHFFFAOYSA-N |

SMILES canónico |

CC1C2CC(C2)(N1)C(=O)OC.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15310115.png)